
(E)-3-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound (E)-3-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide falls within the broader category of acrylamides used in various chemical syntheses and characterizations. A related synthesis process involves the formation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating the utility of methoxyphenyl and pyrrol-based compounds in generating new chemical entities with potential biological activities. These synthesized compounds are characterized for their structural properties using spectral and elemental analysis methods, with potential applications in drug development and material science Hassan, Hafez, & Osman, 2014.
Cytotoxicity Studies
The cytotoxicity of compounds similar to the one specified is evaluated against various cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research area explores the potential therapeutic applications of these compounds, particularly in cancer treatment. The findings can lead to the development of new anticancer agents, highlighting the significance of these compounds in medical research Hassan, Hafez, & Osman, 2014.
Polymerization and Material Applications
Compounds with acrylamide structures serve as precursors in the polymerization processes to create thermoresponsive polymers, such as Poly(N-isopropyl acrylamide), which have extensive applications in drug delivery systems. Controlled polymerization techniques, like RAFT polymerization, facilitate the development of polymers with specific properties, including thermal responsiveness and solubility, which are crucial for biomedical applications Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004.
Corrosion Inhibition
Research on acrylamide derivatives also includes their application as corrosion inhibitors, particularly for metals like copper in acidic solutions. This underscores the versatility of acrylamide compounds in industrial applications, extending their utility beyond biological systems to materials science and engineering. Such studies are essential for developing more effective and environmentally friendly corrosion prevention strategies Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022.
Herbicidal Activity
Acrylamide derivatives are investigated for their herbicidal activities, indicating the potential agricultural applications of these compounds. By inhibiting specific pathways in plants, these compounds can serve as the basis for developing new herbicides, contributing to the management of weed resistance and enhancing crop production efficiency Wang, Li, Li, & Huang, 2004.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22-11-5-7-14(22)18-20-17(25-21-18)12-19-16(23)10-9-13-6-3-4-8-15(13)24-2/h3-11H,12H2,1-2H3,(H,19,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIVEWHONYKMA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2991910.png)
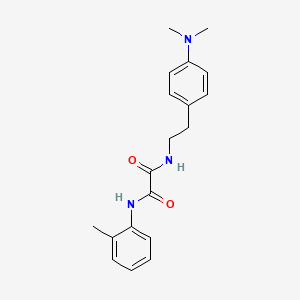
![3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2991916.png)
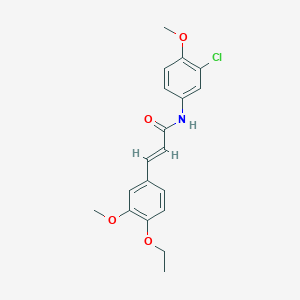
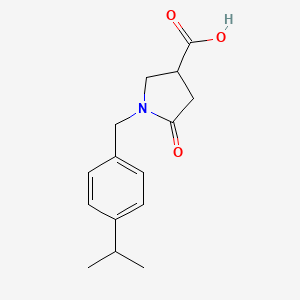
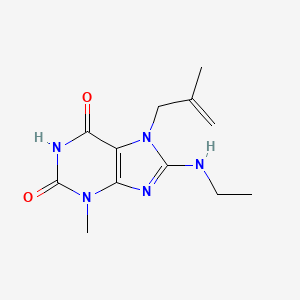
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2991923.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2991924.png)
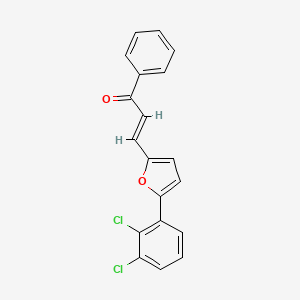
![1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2991926.png)
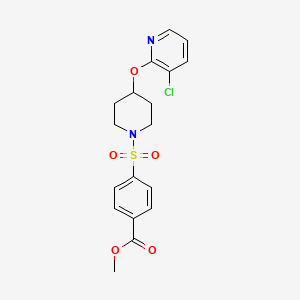
![1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-](/img/structure/B2991928.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2991930.png)
